Sant-1

Description

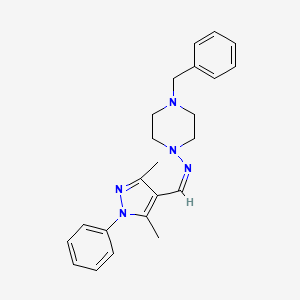

(E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-Yl)methanimine, commonly referred to as SANT-1, is a synthetic small molecule with the chemical formula C₂₃H₂₇N₅ and a molecular weight of 373.49 g/mol . It is a potent antagonist of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (SMO) receptor . Its CAS registry number is 304909-07-7, and it is characterized by high purity (≥98%) and solubility in organic solvents like DMSO (21 mg/ml) and ethanol (20 mg/ml), though it is poorly water-soluble (<1 mg/ml) . This compound has been widely utilized in cancer research due to its role in inhibiting oncogenic pathways mediated by Hh signaling .

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOORCIAZMIWALX-JJIBRWJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425965 | |

| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304909-07-7 | |

| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Benzylation of Piperazine: Piperazine is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Coupling Reaction: The benzylpiperazine is then coupled with the pyrazole derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Formation of Methanimine Linkage: The final step involves the formation of the methanimine linkage through the reaction of the coupled product with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of (E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Biological Significance

SANT-1 serves as a significant tool in cancer research due to its ability to inhibit the Shh pathway by binding directly to Smoothened, a G protein-coupled receptor involved in this signaling cascade. The inhibition of this pathway has been shown to reduce tumor growth in various cancer models, making this compound a valuable compound for therapeutic development.

Cancer Research

This compound has been extensively studied for its anticancer properties. Research indicates that it effectively inhibits the proliferation of cancer cells in vitro and in vivo by disrupting the Shh signaling pathway. For instance, studies have demonstrated that this compound can reduce the growth of tumors in models of basal cell carcinoma and medulloblastoma, highlighting its potential as a therapeutic agent against these malignancies .

Developmental Biology

The Shh signaling pathway plays a critical role in embryonic development. This compound's ability to inhibit this pathway has made it a useful tool for studying developmental processes and understanding congenital anomalies associated with aberrant Shh signaling. Researchers have utilized this compound to dissect the roles of Shh in limb patterning and neural tube development .

Neuroscience

In neuroscience, this compound has been implicated in studies related to neurogenesis and neuronal differentiation. By modulating Shh signaling, researchers can investigate its effects on neural stem cell proliferation and differentiation, contributing to our understanding of neurodevelopmental disorders .

Case Study 1: Inhibition of Tumor Growth

A study published in Nature reported that treatment with this compound resulted in a significant reduction in tumor size in mice models of medulloblastoma. The compound was administered at varying doses, and results indicated a dose-dependent inhibition of tumor growth, underscoring its potential utility as an anticancer agent .

Case Study 2: Neurodevelopmental Insights

Research examining the effects of this compound on neural stem cells showed that inhibition of Shh signaling led to altered differentiation patterns. This study provided insights into how dysregulation of this pathway could contribute to neurodevelopmental disorders such as holoprosencephaly .

Mécanisme D'action

The mechanism of action of (E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Methanimine Derivatives

Structural Analogues

SANT-1 belongs to the methanimine (Schiff base) family, characterized by an imine (-CH=N-) linkage. Below is a comparison with structurally related compounds:

Key Observations:

- Substituent Diversity : this compound distinguishes itself with a 4-benzylpiperazine moiety and a 3,5-dimethylpyrazole group , which are absent in simpler analogues like the pyridinyl derivatives . These groups enhance its binding affinity to SMO by providing steric bulk and hydrophobic interactions .

- Biological Specificity : Unlike volatile pyridinyl methanimines (e.g., ), which are associated with floral scents, this compound’s activity is highly target-specific due to its complex substituents.

Pharmacological Activity Comparison

Key Findings:

- Potency: this compound exhibits nanomolar inhibitory activity (IC₅₀ = 20 nM) against SMO, a feature unmatched by other methanimines in this comparison .

- Therapeutic Relevance : The pyridinyl and fluorophenyl analogues lack documented pharmacological targeting, highlighting this compound’s specialized design .

Solubility and Stability

- This compound’s low aqueous solubility (<1 mg/ml) contrasts with its moderate solubility in DMSO and ethanol, necessitating formulation in organic carriers for in vitro studies .

- Simpler analogues, such as the pyridinyl methanimines, are volatile and likely more soluble in non-polar media due to smaller molecular weights .

Activité Biologique

(E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a benzylpiperazine moiety and a pyrazole ring. Its structure is crucial for its interaction with biological targets.

Research indicates that compounds similar to (E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine may exert their effects through multiple pathways:

- mTORC1 Inhibition : Similar pyrazole derivatives have shown to reduce mTORC1 activity, which is pivotal in cellular growth and proliferation. This inhibition leads to increased autophagy and potentially anticancer effects .

- Antiproliferative Activity : Studies have demonstrated that certain pyrazole derivatives exhibit submicromolar antiproliferative activity against cancer cell lines like MIA PaCa-2, suggesting that this compound may also possess similar properties .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Pyrazole Derivative A | Antiproliferative | 0.08 µM | |

| Pyrazole Analog B | mTORC1 Inhibition | Submicromolar | |

| (E)-N-(4-Benzylpiperazin-1-Yl)-... | Potentially Anticancer | TBD | This study |

The compound's structural features may enhance its binding affinity to targets involved in tumor growth regulation.

Anti-inflammatory Activity

Pyrazole derivatives have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

- Study Findings : Compounds with similar structures have shown significant inhibition of COX enzymes, leading to reduced inflammatory responses .

Antimicrobial Activity

Emerging evidence suggests that pyrazole derivatives may also possess antimicrobial properties. For example, certain compounds have demonstrated broad-spectrum antibacterial effects against various pathogens .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Anticancer Efficacy : A study focused on a series of pyrazole derivatives found that specific substitutions on the pyrazole ring significantly enhanced anticancer activity against breast cancer cell lines .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrazole compounds effectively reduced inflammation, supporting their potential as therapeutic agents for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.